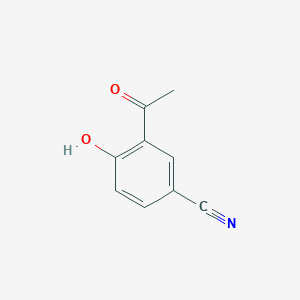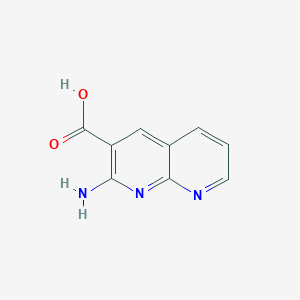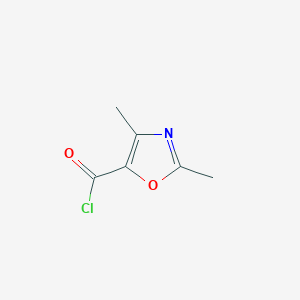
4-(3-Hydrazinylpropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Hydrazinylpropyl)morpholine” is a chemical compound with the linear formula C7H18O1N3Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of morpholines, including “4-(3-Hydrazinylpropyl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The InChI code for “4-(3-Hydrazinylpropyl)morpholine” is 1S/C7H17N3O.2ClH/c8-9-2-1-3-10-4-6-11-7-5-10;;/h9H,1-8H2;2*1H .Physical And Chemical Properties Analysis
“4-(3-Hydrazinylpropyl)morpholine” is a solid at room temperature . It has a molecular weight of 232.15 g/mol . The compound is stored at a temperature of -10 degrees Celsius .Applications De Recherche Scientifique
Pharmaceutical Research and Drug Development
4-(3-Hydrazinylpropyl)morpholine: is a compound of interest in pharmaceutical research due to its structural features that allow for versatile chemical modifications. It serves as a building block for the synthesis of various pharmacologically active molecules. The presence of both amine and ether functional groups in its structure makes it a suitable candidate for developing new therapeutic agents .
Bioconjugation in Targeted Drug Delivery
The hydrazine group in 4-(3-Hydrazinylpropyl)morpholine can be utilized for bioconjugation, where it can be attached to specific biomolecules or drugs to target certain cells or tissues. This application is particularly useful in cancer therapy, where targeted delivery can reduce side effects and improve treatment efficacy .
Molecular Probes in Diagnostic Imaging
This compound’s ability to undergo chemical transformations makes it a potential candidate for creating molecular probes. These probes can be used in diagnostic imaging techniques such as MRI and PET scans to visualize biological processes at the molecular level .
Chemical Synthesis of Heterocyclic Compounds
Heterocyclic compounds are crucial in medicinal chemistry4-(3-Hydrazinylpropyl)morpholine can be used as a precursor in the synthesis of various heterocyclic compounds that have potential therapeutic applications, including antiviral, antibacterial, and anticancer properties .
Reference Standards in Analytical Chemistry
Due to its well-defined chemical structure, 4-(3-Hydrazinylpropyl)morpholine can serve as a reference standard in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring accurate and reliable results in pharmaceutical testing .
Enzyme Inhibitor Research
The morpholine ring system is known to interact with various enzymes, making 4-(3-Hydrazinylpropyl)morpholine a valuable tool in the study of enzyme inhibitors. These studies can lead to the development of new drugs that control enzymatic activity involved in disease processes .
Safety and Hazards
Propriétés
IUPAC Name |
3-morpholin-4-ylpropylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c8-9-2-1-3-10-4-6-11-7-5-10/h9H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKHDUBCKJZLAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499958 |
Source


|
| Record name | 4-(3-Hydrazinylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydrazinylpropyl)morpholine | |
CAS RN |
59749-74-5 |
Source


|
| Record name | 4-(3-Hydrazinylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)









![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)